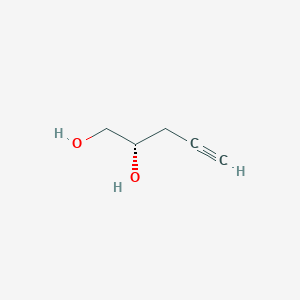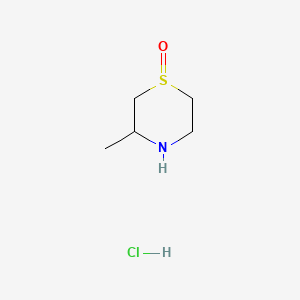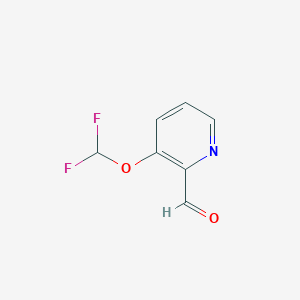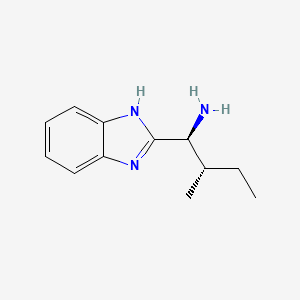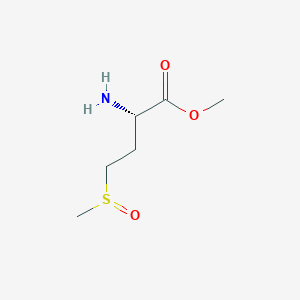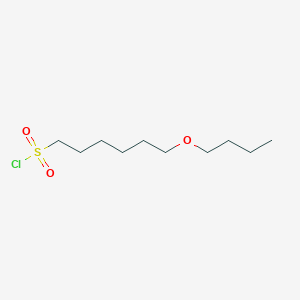![molecular formula C6H16N2O B13567070 O-[4-(Dimethylamino)butyl]hydroxylamine CAS No. 392235-43-7](/img/structure/B13567070.png)
O-[4-(Dimethylamino)butyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[4-(Dimethylamino)butyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(Dimethylamino)butyl]hydroxylamine typically involves the alkylation of hydroxylamine with a suitable alkylating agent. One common method is the reaction of hydroxylamine with 4-(dimethylamino)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
O-[4-(Dimethylamino)butyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Amines.
Substitution: Alkylated or acylated hydroxylamines.
Aplicaciones Científicas De Investigación
O-[4-(Dimethylamino)butyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids.
Biology: The compound can be used in the study of enzyme mechanisms, especially those involving hydroxylamine derivatives.
Industry: The compound is used in the production of polymers and other materials, where it can act as a stabilizer or modifier.
Mecanismo De Acción
The mechanism of action of O-[4-(Dimethylamino)butyl]hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be useful in catalysis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
O-tert-Butylhydroxylamine: Similar in structure but with a tert-butyl group instead of the 4-(dimethylamino)butyl group.
O-(Diphenylphosphinyl)hydroxylamine: Contains a diphenylphosphinyl group, making it more sterically hindered.
Hydroxylamine-O-sulfonic acid: A more reactive derivative used in electrophilic amination reactions.
Uniqueness
O-[4-(Dimethylamino)butyl]hydroxylamine is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the dimethylamino group enhances its nucleophilicity and makes it a versatile reagent in organic synthesis. Additionally, its ability to form stable complexes with metal ions sets it apart from other hydroxylamines.
Propiedades
Número CAS |
392235-43-7 |
|---|---|
Fórmula molecular |
C6H16N2O |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
O-[4-(dimethylamino)butyl]hydroxylamine |
InChI |
InChI=1S/C6H16N2O/c1-8(2)5-3-4-6-9-7/h3-7H2,1-2H3 |
Clave InChI |
AYMXHOSODFGBMX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


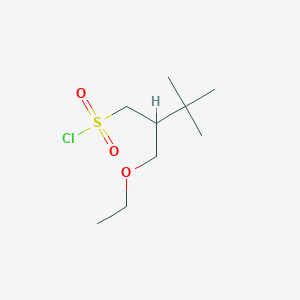
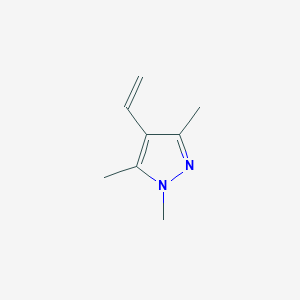
![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)
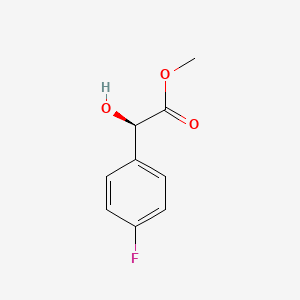
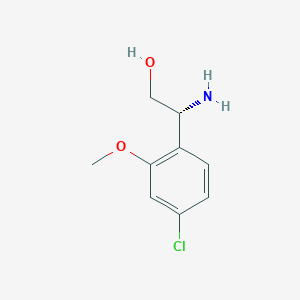
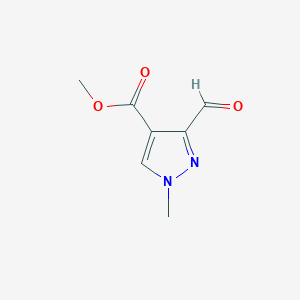
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
